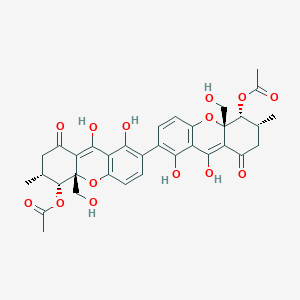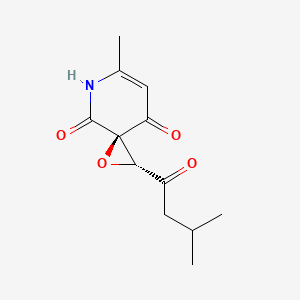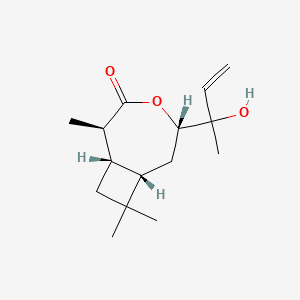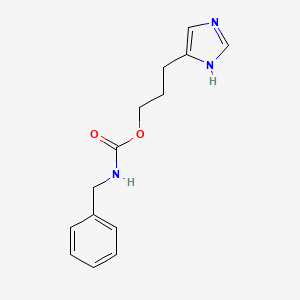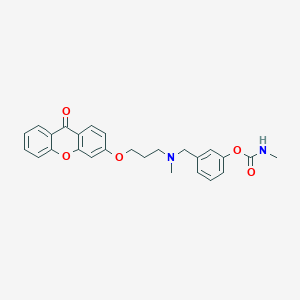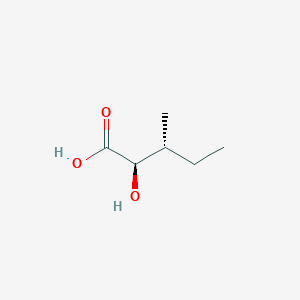
o-Methylflavinantine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Methylflavinantine is a natural product found in Fissistigma oldhamii, Cassytha filiformis, and other organisms with data available.
Scientific Research Applications
Antinociceptive Activity
o-Methylflavinantine (OMF), a morphinandienone alkaloid, has been studied for its antinociceptive effects. In tests involving mice, OMF showed a potency approximately 10 times less than morphine, with effects reversible by naloxone. These findings suggest that OMF possesses centrally mediated antinociceptive activity similar to that of morphine (Ansa-Asamoah & Starmer, 1984).
Synthesis and Structural Elucidation
The total synthesis of OMF has been achieved, confirming the structure of flavinantine. The synthesis involved the diazotisation of specific isoquinoline derivatives, followed by the thermal decomposition of the resulting diazonium salt (Kametani, Fukumoto, Satoh, & Yagi, 1969).
Alkaloid Content in Plants
Research on Siparuna species revealed the presence of flavinantine and O-methylflavinantine, among other components. This indicates the occurrence of these alkaloids in certain plant species (Gerard, Maclean, & Antonio, 1986).
Platelet Proaggregating Activity
Studies on Croton ruizianus found that while its MeOH extract and certain glycosides promote platelet aggregation, flavinantine and O-methylflavinantine exhibited only slight activity. This suggests a potential role in platelet aggregation processes (Piacente, Belisario, Del Castillo, Pizza, & De Feo, 1998).
Electrochemical Studies
Electrochemical studies have been conducted on OMF, focusing on aspects like the mechanism of coupling reactions in alkaloids. This research contributes to our understanding of electrochemical processes in organic compounds (Becker, Miller, & Stermitz, 1976).
Tracking Active Components in Medicine
OMF has been identified as an active component in the Tibetan medicine Meconopsis quintuplinervia, indicating its relevance in traditional medicinal practices (Cheng, Guo, Zhang, Yu, & Wang, 2011).
Biogenetic Syntheses
Research into the biogenetic syntheses of morphinandienone-type compounds includes the study of OMF. This provides insights into the biosynthesis pathways of certain alkaloids (Kametani, Fukumoto, Kozuka, Yagi, & Koizumi, 1969).
Quality Control in Medicine
Methods for determining the presence of OMF in Tibetan medicine Meconopsis quintuplinervia have been developed, highlighting the significance of OMF in quality control processes of medicinal products (Shi, Cheng, Guo, & Shao, 2011).
properties
Product Name |
o-Methylflavinantine |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(1R,9R)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3/t15-,20-/m1/s1 |
InChI Key |
DBPGJIUVRZHFCM-FOIQADDNSA-N |
Isomeric SMILES |
CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=CC(=C(C=C34)OC)OC)OC |
SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC |
synonyms |
2-methyl-flavinantine 2-methylflavinantine 2-methylflavinantine, (+-)-isomer o-methylflavinantine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



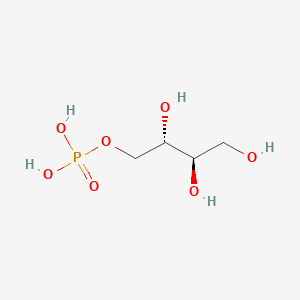
![4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1248300.png)
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9,24-bis(2-hydroxy-2-methylpropyl)-6,18-diisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1248303.png)
![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)
